Cas no 3670-19-7 (2-(6-Chloro-1H-indol-3-yl)ethanamine)

2-(6-Chloro-1H-indol-3-yl)ethanamine is a chloro-substituted indole derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 6-chloro substitution enhances its reactivity and selectivity in cross-coupling reactions, while the indole core provides a scaffold for biologically active compounds. Its amine group allows for further derivatization, enabling applications in the development of serotonin analogs, tryptamine-based pharmaceuticals, and other bioactive molecules. The compound’s structural features make it valuable for studying neurotransmitter interactions and designing novel therapeutic agents. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
2-(6-Chloro-1H-indol-3-yl)ethanamine structure
3670-19-7 structure
Product name:2-(6-Chloro-1H-indol-3-yl)ethanamine
CAS No:3670-19-7
MF:C10H11ClN2
MW:194.660741090775
MDL:MFCD02683924
CID:316176
PubChem ID:145705

2-(6-Chloro-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine,6-chloro-
    • 2-(6-chloro-1H-indol-3-yl)ethanamine
    • 6-CHLOROTRYPTAMINE, FREE BASE
    • 6-Chloro-1H-indole-3-ethanamine
    • 6-Chlorotryptamine
    • 2-(6-chloro-1H-indol-3-yl)ethan-1-amine
    • 1H-Indole-3-ethanamine, 6-chloro-
    • 2-(6-CHLORO-1H-INDOL-3-YL)-ETHYLAMINE
    • LFASSSGQIDKFOU-UHFFFAOYSA-N
    • AKOS009437196
    • MFCD02683924
    • SCHEMBL1971111
    • AB12535
    • C-5535
    • AS-44803
    • 3670-19-7
    • AB6845
    • FT-0692856
    • EN300-59187
    • DTXSID00190152
    • Z234895789
    • 2-(6-Chloro-1H-indol-3-yl)ethanamine
    • MDL: MFCD02683924
    • Inchi: InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
    • InChI Key: LFASSSGQIDKFOU-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Cl)NC=C2CCN

Computed Properties

  • Exact Mass: 194.06100
  • Monoisotopic Mass: 194.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • Density: 1.294
  • Boiling Point: 375.7°Cat760mmHg
  • Flash Point: 181°C
  • Refractive Index: 1.675
  • PSA: 41.81000
  • LogP: 3.02280

2-(6-Chloro-1H-indol-3-yl)ethanamine Security Information

2-(6-Chloro-1H-indol-3-yl)ethanamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(6-Chloro-1H-indol-3-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM384054-250mg
6-CHLOROTRYPTAMINE
3670-19-7 95%+
250mg
$154 2022-09-01
Enamine
EN300-59187-10.0g
2-(6-chloro-1H-indol-3-yl)ethan-1-amine
3670-19-7 95.0%
10.0g
$1962.0 2025-03-21
Enamine
EN300-59187-0.1g
2-(6-chloro-1H-indol-3-yl)ethan-1-amine
3670-19-7 95.0%
0.1g
$129.0 2025-03-21
Enamine
EN300-59187-0.5g
2-(6-chloro-1H-indol-3-yl)ethan-1-amine
3670-19-7 95.0%
0.5g
$342.0 2025-03-21
TRC
C382315-10mg
2-(6-Chloro-1H-indol-3-yl)ethanamine
3670-19-7
10mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
D764932-250mg
6-CHLOROTRYPTAMINE
3670-19-7 95%
250mg
$490 2024-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-291309A-1 g
6-Chlorotryptamine,
3670-19-7
1g
¥4,212.00 2023-07-11
Chemenu
CM384054-100mg
6-CHLOROTRYPTAMINE
3670-19-7 95%+
100mg
$88 2022-09-01
Enamine
EN300-59187-1.0g
2-(6-chloro-1H-indol-3-yl)ethan-1-amine
3670-19-7 95.0%
1.0g
$457.0 2025-03-21
Enamine
EN300-59187-2.5g
2-(6-chloro-1H-indol-3-yl)ethan-1-amine
3670-19-7 95.0%
2.5g
$894.0 2025-03-21

2-(6-Chloro-1H-indol-3-yl)ethanamine Related Literature

Additional information on 2-(6-Chloro-1H-indol-3-yl)ethanamine

Introduction to 2-(6-Chloro-1H-indol-3-yl)ethanamine (CAS No. 3670-19-7)

2-(6-Chloro-1H-indol-3-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 3670-19-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a chlorinated indole core linked to an amine substituent, has garnered attention due to its structural features and potential biological activities. The indole scaffold is well-documented for its role in various pharmacological applications, while the introduction of a chlorine atom at the 6-position and an amine group at the 3-position introduces unique electronic and steric properties that influence its reactivity and interaction with biological targets.

The structural motif of 2-(6-Chloro-1H-indol-3-yl)ethanamine positions it as a valuable intermediate in the synthesis of more complex molecules. Its indole moiety is particularly noteworthy, as indole derivatives are widely studied for their potential in drug discovery. The chloro substituent enhances the electrophilicity of the indole ring, making it a susceptible site for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. This adaptability has made it a staple in synthetic organic chemistry, enabling the construction of diverse pharmacophores.

In recent years, there has been a surge in research focused on indole derivatives due to their demonstrated efficacy in modulating various biological pathways. The amine group in 2-(6-Chloro-1H-indol-3-yl)ethanamine not only serves as a point of attachment for further derivatization but also contributes to hydrogen bonding interactions, which are critical for molecular recognition processes. This dual functionality has sparked interest in exploring its applications in the development of small-molecule inhibitors, agonists, and antagonists.

One of the most compelling aspects of 2-(6-Chloro-1H-indol-3-yl)ethanamine is its potential role in addressing unmet medical needs. The indole scaffold is known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. Researchers have leveraged these properties to develop novel therapeutic agents targeting diseases with high unmet medical demand. For instance, studies have shown that certain indole derivatives can inhibit the activity of kinases and other enzymes involved in cancer progression, making them promising candidates for further development.

The synthesis of 2-(6-Chloro-1H-indol-3-yl)ethanamine typically involves multi-step organic transformations starting from commercially available precursors. A common approach involves the palladium-catalyzed coupling of 6-chloroindole with ethyl bromoacetate or ethyl chloroacetate, followed by deprotection steps to yield the desired amine. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, making it more feasible to produce this compound in larger quantities for research and industrial applications.

The biological evaluation of 2-(6-Chloro-1H-indol-3-yl)ethanamine has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its ability to interact with specific receptors and enzymes, suggesting potential therapeutic benefits. For example, derivatives of this compound have shown promise in preclinical models as modulators of neurotransmitter systems, which could have implications for treating neurological disorders. Additionally, its interaction with metabolic pathways has been explored, indicating possible roles in managing metabolic diseases such as diabetes.

The growing body of research on 2-(6-Chloro-1H-indol-3-yl)ethanamine underscores its significance as a building block in drug discovery. The combination of structural versatility and biological activity makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics. As synthetic methodologies continue to evolve, the accessibility of this compound is expected to increase, further facilitating its integration into diverse chemical libraries and screening campaigns.

In conclusion,2-(6-Chloro-1H-indol-3-yl)ethanamine (CAS No. 3670-19-7) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable asset in the quest for new medicines. With ongoing advancements in synthetic chemistry and drug discovery technologies,2-(6-Chloro-1H-indol-3-ylenthanamine continues to be a subject of intense investigation, promising future breakthroughs that could address some of humanity's most pressing health challenges.

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